molecular formula C18H17N3O3 B11059526 5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-

5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B11059526
M. Wt: 323.3 g/mol
InChI Key: QMYOJLRZDCGRHP-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-12-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-4-2-14(3-5-15)16-12-17(24-21-16)18(22)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,22)

InChI Key

QMYOJLRZDCGRHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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